3-[[3-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]methyl]-1,1-diethylurea;ethanesulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[[3-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]methyl]-1,1-diethylurea;ethanesulfonic acid is a complex organic compound that features a triazine ring, a phenyl group, and a urea derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[3-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]methyl]-1,1-diethylurea typically involves multiple steps. One common method includes the reaction of 4,6-diamino-2,2-dimethyl-1,3,5-triazine with a benzyl halide to form an intermediate, which is then reacted with diethylurea under controlled conditions. The reaction conditions often involve the use of solvents like ethanol and catalysts to facilitate the process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
3-[[3-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]methyl]-1,1-diethylurea undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the triazine ring, using reagents like sodium hydroxide.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Sodium hydroxide, ammonia.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
3-[[3-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]methyl]-1,1-diethylurea has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of 3-[[3-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]methyl]-1,1-diethylurea involves its interaction with specific molecular targets. The triazine ring can bind to enzyme active sites, inhibiting their function. Additionally, the compound can interfere with cellular pathways, leading to its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2,4-Diamino-6-phenyl-1,3,5-triazine: Shares the triazine core but lacks the urea derivative.
3,5-Bis(3,4-diamino-1,2,4-triazole)-1H-pyrazole: Another nitrogen-rich compound with different structural features.
Uniqueness
What sets 3-[[3-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]methyl]-1,1-diethylurea apart is its unique combination of a triazine ring, phenyl group, and urea derivative. This structure provides a versatile platform for various chemical modifications and applications, making it a valuable compound in scientific research and industrial applications .
Properties
CAS No. |
50699-42-8 |
---|---|
Molecular Formula |
C19H33N7O4S |
Molecular Weight |
455.6 g/mol |
IUPAC Name |
3-[[3-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]methyl]-1,1-diethylurea;ethanesulfonic acid |
InChI |
InChI=1S/C17H27N7O.C2H6O3S/c1-5-23(6-2)16(25)20-11-12-8-7-9-13(10-12)24-15(19)21-14(18)22-17(24,3)4;1-2-6(3,4)5/h7-10H,5-6,11H2,1-4H3,(H,20,25)(H4,18,19,21,22);2H2,1H3,(H,3,4,5) |
InChI Key |
RBADSFUAQHVUQN-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)NCC1=CC(=CC=C1)N2C(=NC(=NC2(C)C)N)N.CCS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.